molecular formula C13H15ClO2 B1346857 4-(3-Carboethoxyphenyl)-2-chloro-1-butene CAS No. 731772-85-3

4-(3-Carboethoxyphenyl)-2-chloro-1-butene

Cat. No. B1346857
M. Wt: 238.71 g/mol
InChI Key: YUMWHZFWFRINJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated butene derivatives can be achieved through different methods. For instance, paper describes the electrooxidative double ene-type chlorination of 1-(4-chlorophenoxy)-3-methyl-2-butene to produce 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene in 72% yield. This process involves electrolysis in a two-layer solvent system with the presence of acids and uses platinum foils as electrodes. Similarly, paper reports the synthesis of a selenium-containing compound through the reaction of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, indicating that chlorinated butenes can be precursors or intermediates in the synthesis of more complex molecules.

Molecular Structure Analysis

The molecular structure of chlorinated butene derivatives can be complex and is often elucidated using spectroscopic methods. For example, paper corrects previous reports on the product of a reaction involving chlorodiphenylphosphine, revealing the actual structure to be 2,3-bis(diphenylphosphinyl)-1,3-butadiene. Paper details the structure of a benzoyl-amino chlorophenyl cyano methylthio butene derivative, established by X-ray crystallography. These studies demonstrate the importance of accurate structural determination in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of chlorinated butene derivatives can vary significantly depending on their structure. Paper shows that the functional group affects the product distribution in electrooxidative reactions, leading to a variety of products like chlorohydrin, vinyl chloride, and sulfoxide. Paper describes how a hexaselenacyclooctane derivative reacts with various reagents to yield different products, indicating that chlorinated butenes can participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butene derivatives are influenced by their molecular structure. Paper discusses the crystal structure of a bis(chlorophenyl) compound, highlighting the role of hydrogen bonding in the spatial organization of the molecules. Paper compares the molecular structures and crystal interactions of bis(chlorophenyl) and bis(bromophenyl) butene diones, showing how halogen substitutions can affect molecular interactions and, consequently, the physical properties of these compounds.

Scientific Research Applications

Detoxification and Metabolic Pathways

One notable research application of compounds related to 4-(3-Carboethoxyphenyl)-2-chloro-1-butene is in studying detoxification pathways. For instance, chloroprene, a similar chlorinated butene, undergoes metabolism to form various monoepoxides and chlorinated aldehydes and ketones. Studies have delved into how these metabolites interact with glutathione (GSH) and epoxide hydrolase (EH) in liver microsomes, revealing species-specific detoxication pathways (Munter et al., 2003).

Photochemical Reactions

Another research avenue is the investigation of photochemical reactions of aromatic halides. For example, studies on compounds like 4-chlorophenol and 4-chloroanisole, which bear resemblance to 4-(3-Carboethoxyphenyl)-2-chloro-1-butene, reveal that they undergo reductive dehalogenation upon exposure to light. This process is influenced by the type of solvent and can lead to the generation of aryl cations, which are reactive species capable of further transformations (Protti et al., 2004).

Bioactivation and Toxicity Studies

Compounds like 1-Chloro-2-hydroxy-3-butene (CHB), related to the structure , are used in studies to understand bioactivation pathways, which are crucial for assessing the toxicological impact of industrial chemicals. Such studies focus on how compounds like CHB are metabolized by enzymes like cytochrome P450s, leading to products that may have genotoxic properties (Wang et al., 2018).

Electrosynthesis and Carbon Dioxide Reduction

Research has also explored the electrosynthesis of carboxylic acids from alkenes, involving direct and mediated electrochemical reactions with carbon dioxide. This process, applied to alkenes like propene and 1-butene, leads to the formation of products like butanedioic acid and pentenoic acid. Such studies can offer insights into the reactivity and potential applications of similar alkene compounds in carbon capture and utilization technologies (Bringmann & Dinjus, 2001).

properties

IUPAC Name

ethyl 3-(3-chlorobut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-3-16-13(15)12-6-4-5-11(9-12)8-7-10(2)14/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMWHZFWFRINJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641153
Record name Ethyl 3-(3-chlorobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carboethoxyphenyl)-2-chloro-1-butene

CAS RN

731772-85-3
Record name Ethyl 3-(3-chlorobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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